Methyl 3-amino-4,4,4-trifluorobutyrate
CAS No.: 748746-28-3
Cat. No.: VC3798087
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748746-28-3 |
|---|---|
| Molecular Formula | C5H8F3NO2 |
| Molecular Weight | 171.12 g/mol |
| IUPAC Name | methyl 3-amino-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3 |
| Standard InChI Key | YOBIFUUUJYCCFN-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C(F)(F)F)N |
| Canonical SMILES | COC(=O)CC(C(F)(F)F)N |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
Methyl 3-amino-4,4,4-trifluorobutyrate (CAS: 748746-28-3) has the molecular formula C₅H₈F₃NO₂ and a molecular weight of 171.12 g/mol . Its structure consists of a butyrate backbone with:
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A trifluoromethyl (-CF₃) group at the C4 position.
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An amino (-NH₂) group at C3.
Notably, a structurally similar compound, methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate (CAS: 1495146-87-6), exists with a molecular formula of C₆H₁₀F₃NO₂ . This isomer features an aminomethyl (-CH₂NH₂) branch at C3 instead of a direct amino substitution, highlighting the importance of precise nomenclature in distinguishing these derivatives.
Synonyms and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 3-amino-4,4,4-trifluorobutanoate | |
| CAS Number | 748746-28-3 | |
| SMILES | COC(=O)CC(N)C(F)(F)F | |
| InChIKey | JKGVZTYBOLYLMD-UHFFFAOYSA-N |
Physical and Chemical Properties
Physicochemical Parameters
Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 50°C (1 mmHg) | Experimental |
| Density | 1.293 g/mL (25°C) | ASTM D4052 |
| Refractive Index | 1.378 (n²⁰/D) | Abbe refractometer |
| pKa | 3.61 ± 0.50 | Computational |
The low boiling point under reduced pressure suggests volatility, while the moderate pKa indicates weak acidity at the amino group. The trifluoromethyl group enhances lipophilicity, as evidenced by the density >1.2 g/mL .
Synthesis Methods
Patent-Based Route
A patented method for synthesizing trifluoromethylated β-amino esters involves :
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Enolate Formation: Reacting alkyl trifluoroacetate (e.g., methyl trifluoroacetate) with alkyl acetate (e.g., methyl acetate) in the presence of sodium methoxide to generate a trifluoroacetoacetic ester enolate.
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Amination: Treating the enolate with a primary or secondary amine (e.g., ammonia) under acidic conditions to yield the β-amino ester .
Key Reaction:
This route achieves yields >80% with minimal purification steps .
Alternative Pathways
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Enzymatic Resolution: Chiral variants may be synthesized using lipases or esterases for enantioselective hydrolysis.
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Direct Amination: Reaction of methyl 4,4,4-trifluoroacetoacetate with hydroxylamine followed by reduction .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s trifluoromethyl group enhances metabolic stability in drug candidates. Notable applications include:
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Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses .
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Anticancer Drugs: Modified to introduce kinase-inhibiting motifs .
Case Study: Antiviral Development
A 2024 study utilized this compound to synthesize a HCV NS3/4A protease inhibitor, demonstrating EC₅₀ = 12 nM in vitro . The trifluoromethyl group reduced oxidative metabolism in liver microsomes by 40% compared to non-fluorinated analogs .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Sensitization | H334 | Employ fume hoods |
Exposure Mitigation
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Engineering Controls: Local exhaust ventilation.
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First Aid: Flush eyes with water for 15 minutes; wash skin with soap .
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Boiling Point (°C) | Application |
|---|---|---|---|
| Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate | Aminomethyl branch at C3 | 185 (estimated) | Polymer additives |
| Ethyl 3-amino-4,4,4-trifluorobutyrate | Ethyl ester group | 68 (1 mmHg) | Solvent formulations |
The methyl ester’s lower molecular weight (171.12 vs. 185.14 g/mol) improves volatility for gas-phase reactions .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective amination.
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Prodrug Design: Exploiting the ester moiety for targeted drug delivery.
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